(R)-4-Amino-1-methyl-piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Amino-1-methyl-piperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-1-methyl-piperidin-2-one can be achieved through several synthetic routes. One common method involves the reduction of 4-Amino-1-methyl-piperidin-2-one using a chiral catalyst to obtain the desired enantiomer. Another approach is the asymmetric hydrogenation of 4-Amino-1-methyl-piperidin-2-one using a chiral ligand.
Industrial Production Methods
In industrial settings, the production of ®-4-Amino-1-methyl-piperidin-2-one typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-1-methyl-piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-4-Amino-1-methyl-piperidin-2-one can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-Amino-1-methyl-piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-4-Amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-1-methyl-piperidin-2-one: The enantiomer of ®-4-Amino-1-methyl-piperidin-2-one, with similar chemical properties but different biological activity.
4-Amino-1-methyl-piperidin-2-one: The racemic mixture of both enantiomers.
4-Amino-piperidine: A structurally similar compound with different functional groups.
Uniqueness
®-4-Amino-1-methyl-piperidin-2-one is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantioselective drugs and other applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(4R)-4-amino-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXSDPDYITAAF-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.